quinoline-6-carboximidamide hydrochloride

Description

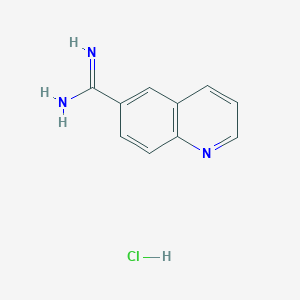

Quinoline-6-carboximidamide hydrochloride is a heterocyclic organic compound featuring a quinoline backbone substituted with a carboximidamide group at the 6-position and a hydrochloride salt. Its molecular formula is reported as C₁₀H₁₁ClN₄ (calculated molecular weight: 234.22 g/mol), though discrepancies exist in the literature (e.g., a conflicting formula of C₁₀H₈N₂O₄ with a molecular weight of 220.19 g/mol and CAS 866473-10-1 is noted in commercial catalogs) .

Properties

IUPAC Name |

quinoline-6-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;/h1-6H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPIAQGIUGZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol (Adapted from,,)

- Reagents : Quinoline-6-carbonitrile, hydroxylamine hydrochloride (2.5 eq), glacial acetic acid.

- Conditions : Reflux at 70–90°C for 20 hours.

- Workup : Acidification to pH 4 with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

- Yield : 71–91%.

Mechanistic Insight :

The nitrile undergoes nucleophilic attack by hydroxylamine, forming an intermediate oxime. Subsequent dehydration and protonation yield the amidine, stabilized as the hydrochloride salt.

Acyl Chloride Intermediate Route

Quinoline-6-carboxylic acid serves as a precursor for amidine synthesis via acyl chloride formation.

Protocol (Adapted from,)

Advantages : Scalable for bulk synthesis; avoids nitrile intermediates.

Heterocyclic Functionalization via Vilsmeier-Haack Reaction

This method introduces amidine groups during heterocycle formation.

Protocol (From)

- Reagents : 3-Acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, POCl₃, DMF.

- Conditions : Reflux in DMF/POCl₃ (1:2 v/v) at 110°C for 8 hours.

- Workup : Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂.

- Yield : 46%.

Application : Efficient for fused quinoline-amidine derivatives.

Suzuki Coupling for Functionalized Derivatives

Palladium-catalyzed coupling introduces substituents to the quinoline core.

Protocol (From)

- Reagents : 6-Bromoquinoline-3-carboximidamide, arylboronic acids, PdCl₂(dppf), K₂CO₃.

- Conditions : DME/H₂O (3:1), 90°C, 12 hours.

- Yield : 60–85%.

Key Insight : Enhances structural diversity for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce quinoline-6-carboxamide .

Scientific Research Applications

Quinoline-6-carboximidamide hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-6-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Quinoline Cores

- 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)quinoline-6-carboximidamide Trihydrochloride (DB1504): Molecular Formula: C₂₂H₂₀Cl₃N₅S (MW: 513.84 g/mol). Key Features: Incorporates a thiophene-phenylcarbamimidoyl substituent, enhancing DNA-binding affinity. Synthesized in 79% yield, it exhibits potent inhibition of HOXA9, a transcription factor implicated in leukemia . Pharmacological Differentiation: Unlike quinoline-6-carboximidamide hydrochloride, DB1504’s extended aromatic system improves specificity for AT-rich DNA sequences, as evidenced by its lower IC₅₀ in transcriptional assays .

Carboximidamide Derivatives with Non-Quinoline Scaffolds

- 4-tert-Butylbenzene-1-carboximidamide Hydrochloride: Molecular Formula: C₁₂H₁₇ClN₂ (MW: 224.73 g/mol). Key Features: A benzene-based analog lacking the quinoline heterocycle. This simplification reduces π-π stacking interactions with DNA, leading to weaker binding compared to quinoline derivatives .

Alkaloid Hydrochlorides

- Berberine Hydrochloride (C₂₀H₁₈ClNO₄): Molecular Weight: 371.82 g/mol. Key Features: A benzylisoquinoline alkaloid with antimicrobial and anti-inflammatory properties. Unlike this compound, berberine interacts with microbial cell membranes rather than nucleic acids .

Physicochemical and Pharmacokinetic Comparisons

*CAS number conflicts with molecular weight in some sources .

Analytical Methodologies for Characterization

- RP-HPLC: Widely used for purity assessment of carboximidamide derivatives.

- ¹H NMR: Critical for confirming exchangeable protons (e.g., NH₂ groups in DB1504 at δ 9.42–9.50 ppm), a feature shared with this compound .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing quinoline-6-carboximidamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example, a related compound, (Z)-N-Hydroxyquinoline-6-carbonimidoyl chloride, is synthesized via nitration, reduction, and subsequent imidoylation, with critical intermediates purified using column chromatography . To optimize purity, reaction conditions (e.g., temperature, solvent polarity) and post-synthetic workup (e.g., recrystallization in ethanol/water mixtures) are key. Yield improvements (up to 79%) are achieved by using anhydrous THF and lithium bis(trimethylsilyl)amide (LiN(TMS)₂) as a base .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to strict safety measures:

- Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of fine particulates or vapors .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation, and dispose of unused material via certified hazardous waste protocols .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : ¹H NMR (DMSO-d₆, δ 9.42–9.50 ppm for exchangeable protons) and LC-MS for molecular ion confirmation .

- Structural Validation : SMILES notation (e.g.,

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1) and InChIKey (DIMCRNMCHZWYNQ-RAXLEYEMSA-N) for computational verification . - Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to confirm ≥95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the biological activity of quinoline-6-carboximidamide derivatives?

- Methodological Answer : Modifications at the carboximidamide group or quinoline ring alter bioactivity. For example:

- Metal Chelation : The imidamide moiety binds transition metals (e.g., Fe³⁺, Cu²⁺), impacting antimicrobial activity. Competitive binding assays (e.g., EDTA displacement) quantify affinity .

- DNA Interaction : Derivatives like DB1504 (a trihydrochloride analogue) inhibit transcription factors (e.g., HOXA9) via groove binding. Fluorescence quenching assays and molecular docking validate interactions .

- SAR Studies : Replace the chloride with methoxy or ethoxy groups to assess solubility-bioactivity trade-offs .

Q. What analytical strategies resolve data inconsistencies in reported interaction studies (e.g., conflicting binding affinities)?

- Methodological Answer : Address contradictions via:

- Reproducibility Checks : Standardize buffer conditions (pH, ionic strength) and use internal controls (e.g., known binders like ethidium bromide) .

- Orthogonal Methods : Combine isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to cross-validate binding constants .

- Error Analysis : Quantify variability in triplicate experiments using coefficient of variation (CV < 15%) and report confidence intervals .

Q. What computational challenges arise in modeling quinoline-6-carboximidamide’s interactions with biological targets?

- Methodological Answer : Key challenges include:

- Tautomerism : The compound’s tautomeric forms (e.g., imine/enamine) require multi-conformational docking. Use density functional theory (DFT) to identify energetically favorable states .

- Solvent Effects : Explicit solvent models (e.g., TIP3P water) improve accuracy in molecular dynamics simulations .

- Validation : Compare computational binding energies with experimental ITC data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.